molecular formula C10H13N3O2S2 B6505600 N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396628-93-5

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B6505600
CAS RN: 1396628-93-5
M. Wt: 271.4 g/mol
InChI Key: UKCRISKODPGYHO-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide, or 4-methylthiazol-2-yl-5-oxo-1,4-thiazepane-3-carboxamide (MTTC), is an organic compound with a wide range of uses and applications in the field of scientific research. It is a crystalline solid with a molecular weight of 294.37 g/mol and is a white to off-white powder. MTTC is an important building block for many pharmaceuticals and is used in many areas of scientific research.

Scientific Research Applications

Antioxidant Activity

The synthesized derivatives of N-(4-methylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide have been evaluated for their antioxidant potential. Among these, compound 3h demonstrated the highest antioxidant activity, with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.

Antibacterial Properties

Two specific derivatives, compounds 3d and 3h, exhibited significant antibacterial activity. These compounds could serve as potential bacterial inhibitors, contributing to the fight against bacterial infections . Further research could explore their efficacy against specific bacterial strains.

Antifungal Activity

Compound 3a displayed remarkable fungicidal activity, with a zone of inhibition up to 24 mm. This result surpassed that of the positive control (Terbinafine), highlighting its potential as an antifungal agent . Investigating its mechanism of action and specific fungal targets would be valuable.

α-Glucosidase Inhibition

Enzyme inhibition is crucial in managing conditions like diabetes. Compound 3h exhibited the highest inhibition activity against α-glucosidase, with an IC50 value of 134.4 ± 1.01 µg/mL. Compound 3c also showed promising activity in this regard . Further studies could explore their potential as therapeutic agents for glycemic control.

Drug-Like Molecules

The synthesized derivatives represent drug-like molecules due to their well-developed structure-activity relationship. Their yield and favorable properties make them attractive candidates for drug development .

Multi-Target Ligands

Molecular docking studies revealed that most of these derivatives act as multi-target ligands. Their ability to interact with multiple biological targets positions them as lead molecules for designing derivatives aimed at specific diseases .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-6-4-17-10(11-6)13-9(15)7-5-16-3-2-8(14)12-7/h4,7H,2-3,5H2,1H3,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCRISKODPGYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

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